molecular formula C7H9N3O2 B12289786 (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B12289786
M. Wt: 167.17 g/mol
InChI Key: UFURPNJIXOBVRS-LURJTMIESA-N
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Description

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

    Reaction Conditions: The key steps involve the formation of the pyrimidine ring and the introduction of the amino acid side chain. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Introduction of new functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid is unique due to its specific chiral center and the presence of both an amino acid side chain and a pyrimidine ring. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m0/s1

InChI Key

UFURPNJIXOBVRS-LURJTMIESA-N

Isomeric SMILES

C1=C(C=NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)N

Origin of Product

United States

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